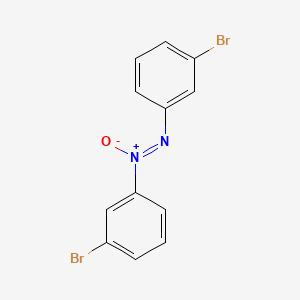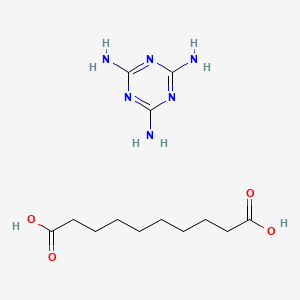
Diazene, bis(3-bromophenyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diazene, bis(3-bromophenyl)-, 1-oxide typically involves the reduction of 1-bromo-3-nitrobenzene. This reduction process can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reduction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Diazene, bis(3-bromophenyl)-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its precursor, 1-bromo-3-nitrobenzene, under specific conditions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazene derivatives.
科学的研究の応用
Diazene, bis(3-bromophenyl)-, 1-oxide has several scientific research applications, including:
Biology: The compound’s structural properties make it a potential candidate for studying molecular interactions and binding affinities.
Medicine: Research into its biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: Its unique properties may find applications in the development of advanced materials or chemical processes.
作用機序
The mechanism by which diazene, bis(3-bromophenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene linkage and bromophenyl groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.
類似化合物との比較
Similar Compounds
(Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide: This compound is similar in structure but features chlorine atoms instead of bromine.
(Z)-1,2-bis(3-fluorophenyl)diazene 1-oxide: Another analogue with fluorine atoms replacing the bromine atoms.
Uniqueness
Diazene, bis(3-bromophenyl)-, 1-oxide is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. The bromine atoms can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in various chemical and biological contexts.
特性
CAS番号 |
23377-24-4 |
|---|---|
分子式 |
C12H8Br2N2O |
分子量 |
356.01 g/mol |
IUPAC名 |
(3-bromophenyl)-(3-bromophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H |
InChIキー |
ZJOZUCVPNIVCJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)N=[N+](C2=CC(=CC=C2)Br)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)

